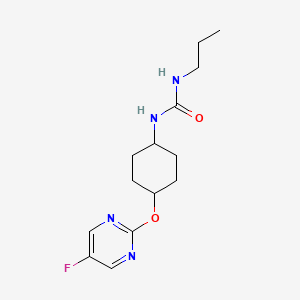

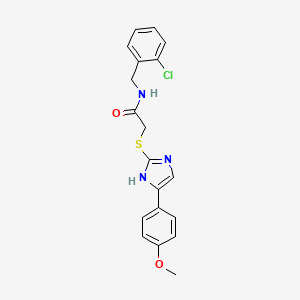

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzamide, commonly known as HTB, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Chemoselective N-benzoylation

Research led by Singh et al. (2017) explored the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates. This process yields compounds like N-(2-hydroxyphenyl)benzamides, which have significant biological interest. The method involves the formation of a thiourea intermediate, which then undergoes elimination of thiocyanic acid due to intramolecular nucleophilic attack, highlighting the synthetic utility of such compounds in creating biologically relevant structures Singh, R. Lakhan, & G. S. Singh, 2017.

Site-Selective Hydroxyphenyloxylation

The work of Song et al. (2016) introduced a Pd-catalyzed, site-selective hydroxyphenyloxylation of benzylic α-C(sp3)-H bonds, employing thioamide as a directing group. This innovative method facilitates selective modification at α-C(sp3)-H bonds, offering a pathway to synthesize complex molecules with high functional group tolerance and significant yields, thus broadening the scope of functionalization in organic synthesis Song et al., 2016.

Stearoyl-CoA Desaturase-1 Inhibition

In the field of pharmacology, Uto et al. (2009) reported on the identification of potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme involved in fatty acid metabolism. Their optimization efforts led to the development of compounds with sub-nanomolar IC50 values, demonstrating dose-dependent effects in decreasing plasma desaturation indices in animal models. This research offers insights into the design of therapeutic agents targeting metabolic disorders Uto et al., 2009.

Histone Deacetylase Inhibition

Jiao et al. (2009) designed a series of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives as novel histone deacetylase inhibitors. These compounds displayed inhibitory activity against enzymes and exhibited antiproliferative activity against various cancer cell lines. Their research contributes to the development of new therapeutic agents for cancer treatment, emphasizing the importance of molecular design in drug discovery Jiao et al., 2009.

Propiedades

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO3S/c16-15(17,18)22-12-3-1-10(2-4-12)14(21)19-7-5-13(20)11-6-8-23-9-11/h1-4,6,8-9,13,20H,5,7H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZOFWCSOGDYTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCC(C2=CSC=C2)O)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((benzo[c][1,2,5]thiadiazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2559150.png)

![2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine](/img/structure/B2559151.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2559159.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2559160.png)

![2,4-Dimethyl-5-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2559164.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2559165.png)

![N-({1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2559167.png)

![1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B2559168.png)